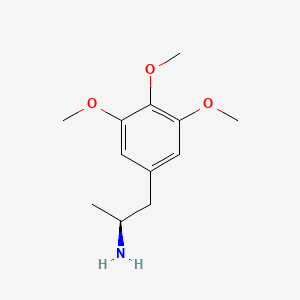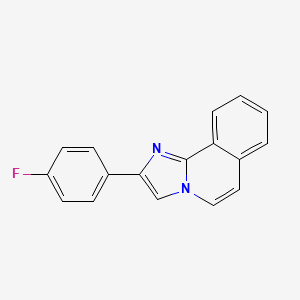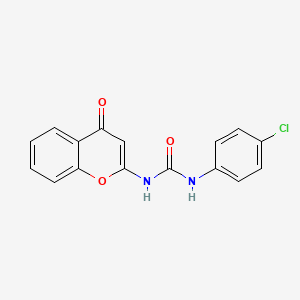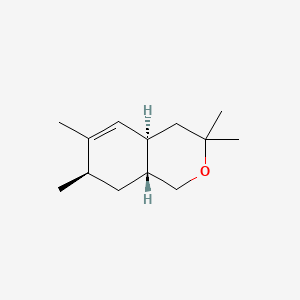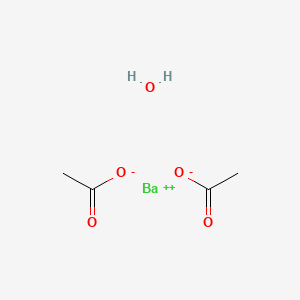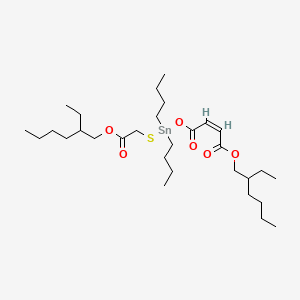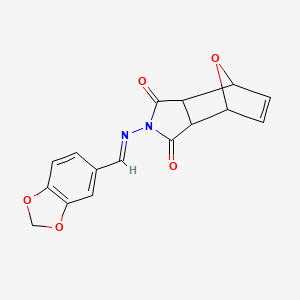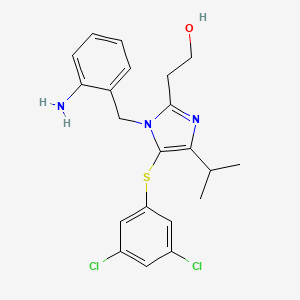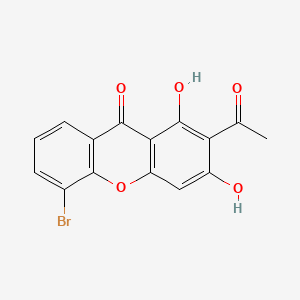
2-Acetyl-5-bromo-1,3-dihydroxy-9H-xanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-Acetyl-5-bromo-1,3-dihydroxy-9H-xanthen-9-one typically involves the reaction of substituted phenols with substituted 2-hydroxybenzoic acids . One common method includes the use of ytterbium triflate (Yb(OTf)3 hydrate) as a catalyst . The reaction conditions often involve heating the reactants in the presence of acetic anhydride as a dehydrating agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
化学反応の分析
2-Acetyl-5-bromo-1,3-dihydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Acetyl-5-bromo-1,3-dihydroxy-9H-xanthen-9-one has several scientific research applications:
作用機序
The mechanism of action of 2-Acetyl-5-bromo-1,3-dihydroxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. The presence of 1,3-dihydroxy groups and electron-withdrawing groups in the opposite ring enhances its biological activity . It can inhibit specific enzymes and receptors, leading to its observed biological effects .
類似化合物との比較
2-Acetyl-5-bromo-1,3-dihydroxy-9H-xanthen-9-one can be compared with other xanthone derivatives, such as:
2-Bromo-9H-xanthen-9-one: Similar in structure but lacks the acetyl and dihydroxy groups.
3,6-Dihydroxy-9H-xanthen-9-one: Contains dihydroxy groups but lacks the bromine and acetyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
CAS番号 |
125246-74-4 |
|---|---|
分子式 |
C15H9BrO5 |
分子量 |
349.13 g/mol |
IUPAC名 |
2-acetyl-5-bromo-1,3-dihydroxyxanthen-9-one |
InChI |
InChI=1S/C15H9BrO5/c1-6(17)11-9(18)5-10-12(14(11)20)13(19)7-3-2-4-8(16)15(7)21-10/h2-5,18,20H,1H3 |
InChIキー |
SVBQBKHIZWODHH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C2=C(C=C1O)OC3=C(C2=O)C=CC=C3Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


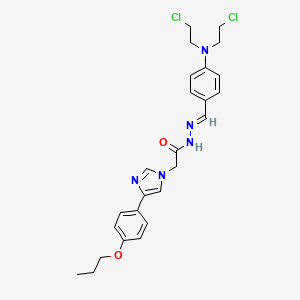
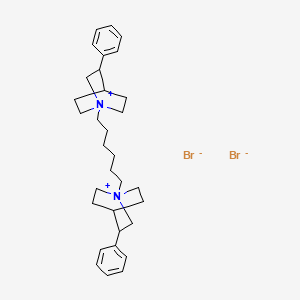
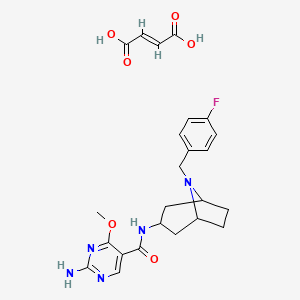
![calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride](/img/structure/B12711409.png)
